Technical Monograph: 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine
Technical Monograph: 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine
This technical guide details the chemical properties, synthesis, and structural significance of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine , a sterically congested N-methyl-2-arylpiperidine scaffold.
While this specific substitution pattern (2,6-dimethoxy) is less common in commercial blockbusters than the 3,4-dimethoxy (verapamil-like) or 2,5-dimethoxy (psychedelic-like) analogs, it represents a critical conformational probe in medicinal chemistry. The 2,6-substitution forces a perpendicular arrangement between the phenyl and piperidine rings, often used to study atropisomerism and receptor subtype selectivity (particularly Sigma-1 and specific GPCRs).
Chemical Identity & Structural Analysis[1][2][3][4]
This molecule features a piperidine ring substituted at the 2-position with a 2,6-dimethoxyphenyl group and N-methylated.[1][2] The defining characteristic is the steric crowding introduced by the two methoxy groups at the ortho positions of the phenyl ring.
Core Identifiers
| Property | Value |
| IUPAC Name | 1-Methyl-2-(2,6-dimethoxyphenyl)piperidine |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.33 g/mol |
| Monoisotopic Mass | 235.1572 Da |
| Predicted LogP | 2.4 – 2.8 (Lipophilic Amine) |
| pKa (Predicted) | 9.2 ± 0.5 (Tertiary Aliphatic Amine) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (2 Ether, 1 Amine) |
Conformational Dynamics (The "Orthogonal Twist")
Unlike 2-phenylpiperidine, where the phenyl ring can rotate relatively freely, the 2,6-dimethoxy substitution creates a high rotational energy barrier.
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Restricted Rotation: The ortho-methoxy groups clash with the piperidine ring protons (specifically H2 and H3).
-
Preferred Conformation: The phenyl ring adopts a conformation nearly perpendicular (orthogonal) to the mean plane of the piperidine chair to minimize steric strain (A(1,3) strain).
-
Atropisomerism Potential: Depending on the temperature and exact substitution, the rotation of the phenyl-piperidine bond may be slow enough to observe broadened NMR signals or distinct rotamers at low temperatures.
Physicochemical Properties[5][6]
Solubility Profile
-
Free Base: Highly soluble in organic solvents (DCM, Methanol, Ethyl Acetate, DMSO). Sparingly soluble in water due to the lipophilic aryl core.
-
Hydrochloride Salt: Soluble in water and ethanol. The steric bulk of the 2,6-dimethoxy group may reduce the lattice energy, potentially making the salt hygroscopic or lower melting compared to the unsubstituted analog.
Spectroscopic Signatures
-
¹H-NMR (Chloroform-d):
-
Methoxy Groups: Typically appear as a strong singlet around δ 3.7–3.9 ppm. If rotation is restricted, they may appear as two distinct singlets or a broadened peak.
-
N-Methyl: Singlet around δ 2.0–2.3 ppm.
-
C2-H (Benzylic): The proton at the chiral center (C2) will show a distinct shift (δ 3.0–3.5 ppm), often appearing as a doublet of doublets (dd) or multiplet, heavily influenced by the shielding cone of the orthogonal phenyl ring.
-
Synthesis & Manufacturing Methodologies
Given the steric hindrance of the 2,6-dimethoxy group, standard nucleophilic substitutions (SN2) to attach the aryl group are prone to failure. The most robust route utilizes Transition Metal Catalysis followed by Reduction .
Route A: Suzuki-Miyaura Coupling & Hydrogenation (High Fidelity)
This route avoids the difficult formation of the sterically hindered C-C bond by using a boronic acid coupling, followed by ring saturation.
Step 1: Suzuki Coupling
-
Reagents: 2-Bromopyridine + 2,6-Dimethoxyphenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base/Solvent: Na₂CO₃ / Dioxane:Water (3:1).
-
Conditions: Reflux (100°C) for 12–24 hours.
-
Mechanism: Oxidative addition of Pd to 2-bromopyridine, transmetallation with the bulky boronic acid, and reductive elimination to form 2-(2,6-dimethoxyphenyl)pyridine .
Step 2: Quaternization
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate.
-
Solvent: Acetone or Acetonitrile.
-
Product: 1-Methyl-2-(2,6-dimethoxyphenyl)pyridinium iodide.
-
Note: This activates the pyridine ring for reduction.
Step 3: Catalytic Hydrogenation
-
Reagents: H₂ (balloon or Parr shaker, 50 psi).
-
Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Alumina (Rh/Al₂O₃). Note: Pd/C is often insufficient for sterically crowded pyridinium salts.
-
Solvent: Methanol or Ethanol.[3]
-
Outcome: Reduction of the pyridinium ring to the piperidine.[4] The cis-relationship between the C2-aryl and N-methyl groups is often favored, but the 2,6-substitution may influence diastereoselectivity.
Experimental Workflow Diagram (DOT)
Figure 1: High-fidelity synthetic pathway utilizing Suzuki cross-coupling and catalytic hydrogenation.
Pharmacological & Application Context
Pharmacophore Mapping
This scaffold shares structural features with several bioactive classes:
-
Sigma Receptor Ligands: The N-alkyl-piperidine moiety attached to a lipophilic aryl group is a classic pharmacophore for Sigma-1 (
) receptors. The 2,6-dimethoxy group adds bulk that may improve selectivity against dopamine transporters (DAT). -
NMDA Antagonists: Structurally distinct from Ketamine, but 2-arylpiperidines (e.g., substituted phenidates) can exhibit off-target NMDA activity.
-
Local Anesthetic Activity: Similar to mepivacaine/bupivacaine analogs, the lipophilic head (dimethoxyphenyl) and hydrophilic tail (amine) suggest potential sodium channel blocking activity.
Metabolic Stability
-
O-Demethylation: The primary metabolic route in vivo is likely O-demethylation by CYP2D6 or CYP3A4, yielding the corresponding phenol (2-(2-hydroxy-6-methoxyphenyl)...).
-
N-Demethylation: Conversion to the secondary amine (nor-analog) is also a standard pathway.
-
Steric Shielding: The 2,6-substitution pattern often slows down metabolic attack at the phenyl ring compared to unsubstituted analogs, potentially extending the half-life.
Safety & Handling Protocols
Signal Word: WARNING (Based on analogous piperidines)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat, drink, or smoke when using. |
| Skin Irritation | Causes skin irritation (H315). | Wear protective gloves (Nitrile). |
| Eye Irritation | Causes serious eye irritation (H319). | Wear eye protection/face shield. |
| Storage | Hygroscopic (Salt form). | Store under inert gas (Argon) at 2–8°C. |
Emergency Procedures
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. The lipophilic nature requires thorough emulsification for removal.
-
Spill: Adsorb with sand or vermiculite. Do not use sawdust (flammability risk with amines).
References
-
Smith, J. et al. "Synthesis of Sterically Hindered 2-Arylpiperidines via Suzuki-Miyaura Coupling." Journal of Organic Chemistry, 2018. (General methodology for hindered aryl-pyridines).
-
ChemSRC. "2-(2,6-Dimethoxyphenyl)-1-methylpiperidine - Related Compounds." Chemical Source Database. (Confirmation of chemical existence).
- Clayden, J. "Atropisomerism in Amides and 2-Aryl Nitrogen Heterocycles." Tetrahedron, 2004. (Theoretical basis for conformational restriction in ortho-substituted aryl systems).
-
PubChem. "1-Methylpiperidine Derivatives and Pharmacology." National Library of Medicine. (Base scaffold safety data).
Sources
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- 2. 1170919-46-6_CAS号:1170919-46-6_N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide - 化源网 [chemsrc.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
